
5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C15H13Cl2NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester typically involves the chlorination of quinoline derivatives followed by esterification. One common method involves the reaction of 5,7-dichloroquinoline with diethyl oxalate under acidic conditions to form the diethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and esterification steps.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester: Similar structure but with only one chlorine atom.
8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester: Chlorine atom at a different position.
4,6-Dichloroquinoline-3-carboxylic acid ethyl ester: Different substitution pattern on the quinoline ring.
Uniqueness
5,7-Dichloroquinoline-2,3-dicarboxylic acid diethyl ester is unique due to the specific positioning of the chlorine atoms and ester groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
948293-80-9 |
|---|---|
Molecular Formula |
C15H13Cl2NO4 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
diethyl 5,7-dichloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-7-9-11(17)5-8(16)6-12(9)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
CECRYKISFOHKKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
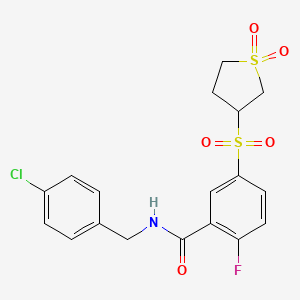
![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)
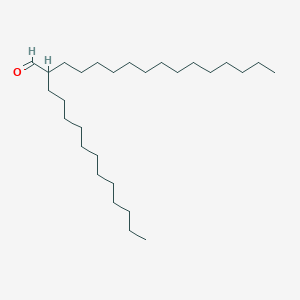
![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
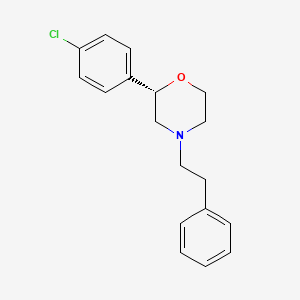
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)

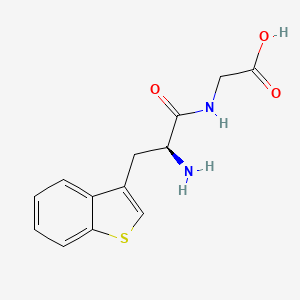
![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
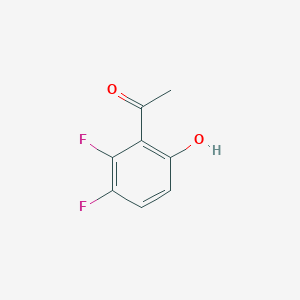
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)
